5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile
Description
This compound is a polyheterocyclic molecule featuring fused pyrazole, pyrrole, and pyrimidine rings, with a methyl group at position 5, an octyl chain at position 8, and a nitrile substituent at position 2. Its molecular formula is C₁₇H₂₁N₅, with a molecular weight of 315.42 g/mol (estimated based on structural analogs in and ).
Properties
IUPAC Name |
7-methyl-3-octyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-3-4-5-6-7-8-10-22-11-9-16-14(2)21-17-15(12-19)13-20-23(17)18(16)22/h13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOLMVJXJMAXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCC2=C1N3C(=C(C=N3)C#N)N=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a suitable pyrazolopyrimidine derivative with an alkylating agent like octyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methyl group to a carboxylic acid.
Reduction: : Reduction of the nitrile group to an amine.
Substitution: : Replacement of the octyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carboxylic acid.
Reduction: : 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-amine.
Substitution: : Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile is with a molecular weight of approximately 311.43 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). These compounds exhibited significant anticancer properties with IC50 values comparable to existing therapeutic agents. For instance:
- Inhibition of CDK2 : The compound demonstrated an IC50 value of 0.09 µM against CDK2.
- Inhibition of TRKA : It also showed an IC50 value of 0.45 µM against TRKA.
These results suggest that the compound may serve as a lead for developing new anticancer drugs targeting these pathways .
Bioisosteric Replacement
The compound's structure allows for bioisosteric modifications that can enhance its biological activity. Research indicates that the pyrazolo[1,5-a]pyrimidine scaffold can replace other scaffolds in drug design to improve efficacy and reduce side effects. For example, modifications to the carbonitrile group have shown promise in synthesizing a library of derivatives with varied biological activities .
Synthesis and Derivative Development
The synthesis of this compound involves several key steps:
- Formation of the Pyrazolo Framework : The initial step typically involves the reaction of suitable precursors to form the pyrazolo framework.
- Functionalization : Subsequent reactions introduce functional groups that enhance solubility and biological activity.
This synthetic versatility allows for the generation of various derivatives tailored for specific therapeutic applications .
Case Studies and Experimental Findings
Several studies have documented the pharmacological effects and potential applications of this compound:
| Study | Findings | Applications |
|---|---|---|
| Mugnaini et al. (2022) | Developed a small library of derivatives showing varied biological activities | Potential for drug development in oncology |
| PMC11678221 (2024) | Demonstrated dual inhibition properties with significant anticancer activity across multiple cell lines | Targeted cancer therapy |
These findings underscore the importance of continued research into this compound's applications in medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of certain enzymes or binding to receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine derivatives, which exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis:
Key Structural-Activity Relationships (SAR)
Alkyl Chain Length (Position 8):
- The octyl group in the target compound likely enhances lipophilicity compared to shorter chains (e.g., methyl or ethyl), improving tissue penetration. However, excessive hydrophobicity may reduce aqueous solubility .
- In contrast, the dimethoxyethyl substituent in 8-(2,2-dimethoxyethyl)-analogue (CAS 860610-82-8) balances lipophilicity and solubility, making it a candidate for oral formulations .
Nitrile Group (Position 3): The nitrile moiety is a critical pharmacophore in hypnotic agents (e.g., zaleplon derivatives) and kinase inhibitors. In pyrazolo[1,5-a]pyrimidines, it stabilizes binding via hydrogen bonding or dipole interactions .
Heterocyclic Annulation:
Biological Activity
5-Methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile is a complex organic compound with significant potential in biological research. With a molecular formula of C18H25N5 and a molecular weight of 311.43 g/mol, this compound has garnered attention for its possible therapeutic applications, particularly in oncology and endocrinology.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N5 |
| Molecular Weight | 311.43 g/mol |
| CAS Number | 860610-71-5 |
| Purity | >90% |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially inhibiting certain enzymes or binding to receptors involved in cellular signaling pathways. This interaction may lead to altered cellular responses, particularly in cancer cells where growth and proliferation are regulated.
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit promising anticancer activity. For instance, studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. In vitro assays demonstrated significant inhibition of cellular proliferation in various cancer cell lines such as HeLa and A375, suggesting that this compound may possess similar properties .
Estrogen Receptor Modulation
Another area of interest is the compound's potential as an estrogen receptor (ER) ligand. Pyrazolo[1,5-a]pyrimidines have been identified as selective modulators of ER activity. For example, certain analogs have shown selectivity for ERbeta over ERalpha, indicating that they can serve as antagonists or agonists depending on their structural modifications . This selectivity could be leveraged for therapeutic strategies targeting hormone-sensitive cancers.
Case Studies
- In Vitro Studies : A study evaluated the effects of various pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines. Results indicated that compounds with octyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts.
- Mechanistic Insights : Molecular docking studies suggest that this compound binds effectively to the ATP-binding site of CDKs, thereby inhibiting their activity and leading to cell cycle arrest.
Q & A
Q. What are the key synthetic routes for 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For analogous pyrazolo-pyrrolo-pyrimidine derivatives, refluxing precursors in polar solvents (e.g., pyridine or ethanol) with catalysts like piperidine is common. For example, describes synthesizing pyrazolo[1,5-a]pyrimidine derivatives via azo coupling and cyclization, achieving yields of 62–70% under reflux for 5–6 hours . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, pyridine) enhance cyclization efficiency .
- Catalyst screening : Piperidine or morpholine accelerates imine formation in pyrrolo-pyrimidine cores .
- Temperature control : Reflux (100–120°C) balances reaction rate and byproduct suppression .
Computational pre-screening of reaction parameters (e.g., using quantum chemical calculations) can reduce optimization time, as demonstrated in ’s ICReDD methodology .
Q. How is structural characterization performed for this compound using spectroscopic techniques?
- Methodological Answer : Key characterization methods include:
- ¹H/¹³C NMR : Pyrazole and pyrrolidine protons appear as distinct multiplets (δ 2.5–4.0 ppm), while aromatic protons in fused rings resonate at δ 7.0–8.5 ppm. Nitrile (C≡N) carbons in ¹³C NMR are observed at ~115 ppm .
- IR spectroscopy : The nitrile group shows a sharp peak near 2212 cm⁻¹, and NH stretches (if present) appear at 3300–3400 cm⁻¹ .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₁₉H₂₃N₇O). Fragmentation patterns help confirm substituents (e.g., octyl chain loss at m/z ~113) .
- Elemental analysis : Validate C/H/N percentages (e.g., C: ~62%, N: ~24% for analogs in ) .
Q. What solvents and catalysts are optimal for synthesizing pyrazolo-pyrrolo-pyrimidine derivatives?
- Methodological Answer :
- Solvents : Pyridine (for azo coupling), ethanol/DMF (for cyclization), and dioxane (for recrystallization) are effective .
- Catalysts : Piperidine facilitates enamine formation, while morpholine improves cyclocondensation yields . Catalyst-free Biginelli-type reactions () are viable for reducing purification complexity .
Advanced Research Questions
Q. How can computational quantum chemistry guide reaction design for novel derivatives of this compound?
- Methodological Answer : ’s ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict viable reaction pathways. For example:
- Reaction path searches : Identify low-energy intermediates for pyrazole-pyrrolidine fusion .
- Solvent/catalyst screening : COSMO-RS simulations optimize solvent polarity and catalyst interactions .
- Kinetic modeling : Predict rate-limiting steps (e.g., azo bond formation) to adjust temperature or reagent stoichiometry .
Q. How should researchers resolve contradictions between experimental and theoretical spectral data?
- Methodological Answer : Discrepancies often arise from tautomerism or crystal packing effects. To address this:
- Cross-validation : Use X-ray crystallography (if crystals are obtainable) to confirm bond lengths and angles .
- Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., pyrazole vs. pyrimidine proton exchanges) .
- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian at the B3LYP/6-311+G(d,p) level) .
Q. What strategies mitigate challenges in multi-step synthesis, such as low intermediate yields?
- Methodological Answer :
- Protecting groups : Temporarily shield reactive sites (e.g., NH in pyrrolidine) using Boc or Fmoc groups during azo coupling .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitrile formation) .
- In situ monitoring : Raman spectroscopy tracks intermediate concentrations to optimize quenching times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
